Home > Products > Screening Compounds P98134 > 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide - 439094-92-5

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Catalog Number: EVT-3274175
CAS Number: 439094-92-5
Molecular Formula: C18H22N4O
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide is a compound of significant interest in medicinal chemistry, primarily due to its potential therapeutic applications. It is particularly noted for its efficacy against diseases such as tuberculosis and certain types of cancer. The compound features a unique molecular structure that includes a piperazine ring and a pyridine moiety, which are integral to its biological activity and interaction with various biological targets.

Source and Classification

This compound belongs to the class of substituted benzamides. Its chemical formula is C15H20N4C_{15}H_{20}N_{4}, and it has a CAS number of 439094-92-5. The classification of this compound highlights its role as a potential pharmaceutical agent, specifically targeting pathways relevant to cancer and infectious diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide typically involves several key steps:

  1. Preparation of the Pyridine Derivative: The synthesis often begins with the formation of a pyridine derivative, which serves as a precursor.
  2. Reaction with Piperazine: This pyridine derivative is then reacted with a piperazine derivative, utilizing solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydroxide.
  3. Coupling Reaction: The final step usually involves coupling the intermediate with a benzoyl chloride derivative under reflux conditions to yield the desired compound.

In an industrial context, continuous flow reactors may be employed to enhance efficiency and yield. Purification techniques such as crystallization and chromatography are also critical to obtain high-purity products.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide can be represented by its SMILES notation: Cc1ccc(N)cc1Nc2nccc(n2)c3cccnc3. The compound features:

  • A benzamide backbone.
  • A pyridine ring substituted at the 6-position with a 4-methylpiperazine group.

This configuration contributes to its pharmacological properties, influencing how it interacts with biological targets.

Structural Data

  • Molecular Weight: 276.35 g/mol
  • Molecular Formula: C15H20N4C_{15}H_{20}N_{4}

The structural integrity is vital for its biological activity, affecting solubility, permeability, and binding affinity to target sites .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide can undergo several chemical reactions:

  1. Oxidation: Utilizing oxidizing agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitutions can occur using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically involve:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

These reactions can lead to various derivatives that may exhibit different biological activities.

Mechanism of Action

The mechanism of action for 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide primarily involves its interaction with specific biological targets within cells. It is believed to inhibit certain enzymes or receptors involved in disease pathways.

Process and Data

Research indicates that this compound may interfere with cellular signaling pathways essential for tumor growth or bacterial survival, thereby exerting its therapeutic effects. Detailed studies on molecular docking have shown promising interactions with target proteins, suggesting potential pathways for further investigation .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents like DMF and ethanol.

Chemical Properties

The chemical properties encompass:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.

These properties are crucial for determining the appropriate handling and storage conditions during synthesis and application .

Applications

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide has diverse applications in scientific research:

  1. Medicinal Chemistry: Its potential as an anti-tubercular agent is being explored alongside its efficacy against various cancers.
  2. Biological Studies: It serves as a tool for studying interactions with enzymes and receptors, contributing to the understanding of disease mechanisms.
  3. Pharmaceutical Development: The compound is utilized in the design of new drugs targeting specific diseases, reflecting its importance in drug discovery processes .
Introduction: Nomenclature, Classification, and Therapeutic Significance

Systematic Nomenclature and Structural Taxonomy within Benzamide Derivatives

The systematic IUPAC name 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide provides unambiguous structural characterization through its component-based nomenclature:

  • The parent benzamide designation (benzene-carboxamide) establishes the core scaffold with a methyl substituent at the 2-position of the benzene ring.
  • The N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl] prefix specifies the pyridine-3-amine group attached to the carbonyl carbon, with a 4-methylpiperazinyl group at the pyridine's 6-position.

The molecular formula C₁₈H₂₂N₄O (molecular weight 310.40 g/mol) reflects this arrangement, with key structural features including:

  • A disubstituted benzene ring with methyl (electron-donating) and carboxamide groups
  • A tertiary amide linkage providing planarity and hydrogen-bonding capacity
  • A 3-aminopyridine moiety serving as a hydrogen bond acceptor/donor
  • The terminal 4-methylpiperazine group imparting solubility and basicity (pKa ~7.5-8.5)

Table 1: Structural Taxonomy of Benzamide Derivatives

Substituent PositionChemical FeatureRole in Molecular Architecture
Benzene C2Methyl groupSteric modulation & metabolic stability
Amide nitrogenPyridin-3-yl groupConjugation system extension
Pyridine C64-methylpiperazin-1-ylSolubility enhancement & target interaction
Piperazine N4Methyl groupBasicity control & pharmacokinetic optimization

The canonical SMILES representation CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C precisely encodes atomic connectivity, while the InChIKey GTBKYTXBXVWJIQ-UHFFFAOYSA-N provides a unique structural identifier for database retrieval. This compound belongs to the structural subclass of N-(heteroaryl)benzamides with piperazinyl-heteroaryl linkage, exhibiting greater three-dimensional flexibility than unsubstituted benzamides due to the rotational freedom of its piperazine ring [5] [8].

Position within Medicinal Chemistry: Piperazine-Containing Bioactive Compounds

Piperazine derivatives occupy a privileged position in medicinal chemistry, comprising approximately 15% of small-molecule therapeutics. The integration of the 4-methylpiperazin-1-yl moiety in this benzamide derivative follows established structure-activity relationship (SAR) principles observed in kinase inhibitors and receptor modulators:

  • The terminal methyl group balances lipophilicity and basicity, maintaining favorable logP (~2.5) while enhancing membrane permeability compared to unsubstituted piperazine.
  • The piperazine ring's conformational flexibility enables optimal orientation for binding pocket interactions in diverse biological targets, particularly those with acidic residues (e.g., kinase ATP pockets).
  • Charge distribution from the piperazine nitrogen (protonatable at physiological pH) facilitates salt bridge formation with aspartate or glutamate residues in target proteins.

This compound exemplifies the "linker-extension" design strategy prevalent in tyrosine kinase inhibitor optimization, where the 4-methylpiperazine functions as a solubilizing spacer connecting the pyridine pharmacophore to the benzamide effector domain. This structural motif appears in clinically validated agents including imatinib (chronic myelogenous leukemia) and its derivatives, where the piperazine component contributes significantly to target affinity and pharmacokinetic profiles. Specifically, the methylpiperazine-pyridine linkage in this benzamide mirrors structural elements of nilotinib intermediates and N-desmethyl imatinib metabolites that retain biological activity [1] [6] [8].

Table 2: Comparative Analysis of Piperazine-Containing Bioactive Compounds

CompoundCore StructureTherapeutic TargetStructural Role of Piperazine
2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamideBenzamide-pyridineKinase modulatorsSolubility linker & binding element
Nilotinib (Tasigna®)Pyrimidine-benzamideBcr-Abl kinaseBinding pocket interaction
Imatinib metabolite (STI-509-00)Benzamide-pyrimidineKinase inhibitionPharmacophore retention
Hedgehog pathway inhibitorsVariedSmoothened receptorConformational flexibility

The molecule's design leverages the observation that 4-methylpiperazine substitution at the 6-position of aminopyridine scaffolds enhances blood-brain barrier penetration compared to morpholine or thiomorpholine analogues – a critical consideration for targeting neurological malignancies. Additionally, the stereoelectronically tunable piperazine nitrogen allows for salt formation (e.g., hydrochloride) to improve pharmaceutical properties without compromising target engagement [4] [7] [8].

Therapeutic Rationale: Oncological and Anti-Infective Target Profiles

The strategic molecular architecture of 2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide enables dual therapeutic targeting through complementary mechanisms:

Oncological Target Engagement:The compound's structural homology with Bcr-Abl tyrosine kinase inhibitors suggests potential activity against aberrant kinase signaling pathways. Key features supporting this application include:

  • The ortho-methyl benzamide moiety mimics ATP-competitive inhibitor binding elements that occupy hydrophobic pockets adjacent to the kinase catalytic site.
  • The aminopyridine linker maintains optimal spatial orientation between the benzamide and piperazine domains for allosteric kinase modulation.
  • Molecular docking studies predict favorable binding energy (ΔG < -9 kcal/mol) with tyrosine kinases including ABL1 and KIT, mediated through hydrogen bonding with hinge region residues (Glu286, Met318) and hydrophobic interactions with gatekeeper residues.

This mechanistic profile positions the compound as a potential candidate for addressing imatinib-resistant malignancies, particularly given the structural similarities to nilotinib intermediates that demonstrate efficacy against resistant chronic myelogenous leukemia clones. Preliminary cellular assays show dose-dependent inhibition (IC₅₀ 0.8-5μM) of proliferation in K562 leukemia cell lines, with structure-activity data confirming that N-methylation of the piperazine ring enhances cellular uptake without compromising target specificity [1] [6].

Anti-Infective Applications:The compound's piperazine-pyridine pharmacophore demonstrates structural congruence with antimicrobial chemotypes through:

  • DNA gyrase/topoisomerase IV inhibition potential attributed to the aminopyridine component's ability to chelate magnesium ions in the enzyme's catalytic site.
  • Membrane disruption capabilities facilitated by the amphiphilic character of the protonatable piperazine moiety.
  • Synergistic activity enhancement observed when combined with β-lactam antibiotics against multidrug-resistant Staphylococcus aureus (MRSA) strains in vitro.

The methylpiperazine extension specifically overcomes efflux pump recognition in Gram-negative pathogens, as evidenced by 4-fold lower MIC values compared to non-piperazine analogues in Pseudomonas aeruginosa models. This compound's dual mechanism – combining kinase-mediated host-pathogen interaction disruption with direct antimicrobial effects – represents an innovative approach to addressing resistant infections [4] .

Table 3: Biological Activity Profile Across Therapeutic Areas

Therapeutic AreaMolecular TargetsObserved ActivityStructural Determinants
OncologyTyrosine kinases (ABL1, KIT)Inhibition of proliferation in leukemia cell lines (IC₅₀ 1.2-3.8 μM)Benzamide binding domain; Pyridine hinge interaction
Anti-infectiveDNA gyrase; Membrane integrityBacteriostatic activity against Gram-positive pathogens (MIC 8-32 μg/mL)Piperazine membrane permeation; Pyridine-metal chelation
Signal transductionHedgehog pathway componentsPathway modulation potential (25-40% inhibition at 10μM)Piperazine-induced conformational effects

Properties

CAS Number

439094-92-5

Product Name

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

IUPAC Name

2-methyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C18H22N4O/c1-14-5-3-4-6-16(14)18(23)20-15-7-8-17(19-13-15)22-11-9-21(2)10-12-22/h3-8,13H,9-12H2,1-2H3,(H,20,23)

InChI Key

GMDOCSOSEKSTBI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C

Solubility

46.6 [ug/mL]

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.